4,7-Dihydroxynaphthalen-1(7H)-one
Description
Contextualization within Naphthalene-Derived Compounds
Naphthalene (B1677914), a bicyclic aromatic hydrocarbon with the formula C10H8, serves as a fundamental scaffold in the vast landscape of organic chemistry. Its derivatives are a diverse class of compounds that have garnered significant attention in academic and industrial research. The naphthalene core is a versatile platform for structural modification, allowing for the introduction of various functional groups that can modulate the molecule's physicochemical and biological properties. mdpi.com This adaptability has led to the exploration of naphthalene derivatives in numerous fields, including medicinal chemistry, materials science, and environmental science. mdpi.comcopernicus.org
The activity of many naphthalene-based molecules is often linked to their metabolites, which can interact with cellular components like proteins, influencing a range of biochemical pathways. mdpi.com This has spurred extensive research into their potential as therapeutic agents. Indeed, several naphthalene-derived molecules have received FDA approval and are used as antimicrobial agents, such as naftifine (B1207962) and terbinafine. mdpi.com Beyond their antimicrobial properties, naphthalene derivatives have been investigated for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antitubercular effects. mdpi.comtaylorandfrancis.com
Dihydroxynaphthalenone scaffolds represent a specific subclass of naphthalene derivatives characterized by the presence of two hydroxyl groups and a ketone function on the naphthalene ring system. These structural features impart distinct chemical reactivity and potential for biological activity, making them intriguing targets for synthesis and evaluation. The position of the hydroxyl and ketone groups on the naphthalene core can vary, leading to a variety of isomers with potentially different properties and applications.
Historical Perspectives on Related Chemical Architectures in Scientific Inquiry
The scientific inquiry into naphthalene and its derivatives has a rich history. Naphthalene itself is obtained from coal tar and is known for its use as a moth repellent and as a synthetic intermediate. taylorandfrancis.com Early research focused on understanding its basic chemical properties and reactivity. Over time, the focus shifted towards the synthesis and exploration of its derivatives.
The development of synthetic methodologies has been crucial in advancing the study of naphthalene-based compounds. For instance, the Claisen-Schmidt and Horner-Wadsworth-Emmons reactions have been employed to synthesize chalcone (B49325) derivatives of naphthalene. nih.govnih.gov Dieckmann-type cyclization reactions have also been utilized in the synthesis of alkyl-substituted naphthoquinones and naphthalenes. nih.gov These synthetic advancements have enabled chemists to create a vast library of naphthalene derivatives for further investigation.
Historically, certain naphthalene derivatives have been recognized for their biological effects, although not always beneficial. For example, naphthalene has been classified as a possible human carcinogen, and its metabolites can cause various forms of toxicity. taylorandfrancis.com This has underscored the importance of understanding the structure-activity relationships of these compounds. In parallel, the discovery of naturally occurring naphthalene-derived products with interesting biological activities has fueled further research into this class of compounds. nih.govresearchgate.net
Current Research Landscape and Emerging Trends in Naphthalenone Chemistry
The current research landscape in naphthalenone chemistry is vibrant and multifaceted. A significant area of focus is the development of novel synthetic methods to access complex naphthalenone scaffolds with high efficiency and stereoselectivity. For example, one-pot, three-component reactions are being explored for the synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives. researchgate.net
In medicinal chemistry, there is a strong interest in designing and synthesizing naphthalenone derivatives with potent and selective biological activities. Researchers are exploring their potential as anticancer agents by targeting specific cellular pathways. taylorandfrancis.comnih.gov For instance, some naphthalene-chalcone hybrids have been investigated as inhibitors of VEGFR-2, a key target in cancer therapy. nih.gov The antimicrobial properties of dihydroxynaphthalene derivatives are also being actively investigated, with a focus on combating antimicrobial resistance. mdpi.com
Another emerging trend is the use of dihydroxynaphthalenone derivatives in materials science and analytical chemistry. Their unique photophysical properties, such as fluorescence, make them promising candidates for the development of chemical sensors and probes. researchgate.netnih.gov For example, a Schiff base derived from 2,7-dihydroxynaphthalene-1-carbaldehyde has been shown to be a potential colorimetric sensor for uranium in water. nih.gov
Furthermore, the environmental impact and fate of naphthalene and its derivatives continue to be an important area of research. Studies are being conducted to understand their role in the formation of secondary organic aerosols in the atmosphere. copernicus.org
The following table provides a summary of some key research areas and findings related to dihydroxynaphthalene and its derivatives:
| Research Area | Key Findings |
| Medicinal Chemistry | Naphthalene-chalcone hybrids show potential as anticancer and antimicrobial agents. nih.gov |
| Dihydroxynaphthalene-derivative bis-QACs exhibit potent antimicrobial activity against ESKAPE pathogens. mdpi.com | |
| Synthesis | Dieckmann-type cyclizations are used for synthesizing alkyl-substituted naphthoquinones. nih.gov |
| One-pot, three-component reactions provide an efficient route to fluorescent hydroxyl naphthalene-1,4-diones. researchgate.net | |
| Analytical Chemistry | A Schiff base of 2,7-dihydroxynaphthalene-1-carbaldehyde acts as a colorimetric sensor for uranium. nih.gov |
| Environmental Science | Naphthalene and its derivatives contribute to the formation of secondary organic aerosols. copernicus.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
649566-13-2 |
|---|---|
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4,7-dihydroxy-7H-naphthalen-1-one |
InChI |
InChI=1S/C10H8O3/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12/h1-6,11-12H |
InChI Key |
XURVGODQRZYYGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=O)C2=CC1O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Naphthalenone Systems
Chemo- and Regioselective Synthesis of Dihydroxynaphthalenones
Chemo- and regioselectivity are fundamental concepts in the synthesis of polysubstituted aromatic compounds like dihydroxynaphthalenones. mdpi.com Achieving the desired isomer, such as placing hydroxyl groups at the C4 and C7 positions, requires meticulous control over reaction conditions and reagent choice. Catalyst-controlled intramolecular carbocyclization of 2-alkynyl aryl ketones represents a powerful strategy, where the choice of catalyst can selectively determine the product. nih.gov For instance, rhodium(III) catalysis can favor 5-exo-dig cyclizations to form indanones, while copper(I) catalysis can promote 6-endo-dig cyclizations to yield 1-naphthols, which are key precursors to naphthalenones. nih.gov
Controlling the position of hydroxyl groups on the naphthalene (B1677914) core is a significant synthetic hurdle. The synthesis of 2,7-dihydroxynaphthalene, a precursor for related naphthalenones, is traditionally achieved through the high-temperature caustic fusion of naphthalene-2,7-disulfonic acid. chemicalbook.comgoogle.com However, modern methods seek more refined control.
Strategies for regioselective functionalization often rely on:
Directing Groups : Functional groups can be temporarily installed on a molecule to direct a reagent to a specific position (ortho, meta, or para) before being removed.
Catalyst Control : The choice of metal catalyst and its associated ligands can profoundly influence the regioselectivity of a reaction. A copper-catalyzed synthesis of 1-naphthols via a 6-endo-dig cyclization of terminal alkynes with 2-bromoaryl ketones demonstrates unique selectivity. scilit.com Similarly, rhodium-catalyzed C-H activation provides another avenue for regioselective functionalization. scilit.com
Kinetic vs. Thermodynamic Control : By manipulating reaction conditions such as temperature and time, chemists can favor the formation of either the kinetically or thermodynamically preferred isomer.
The synthesis of the 7,3'-linked naphthylisoquinoline alkaloid ancistrocladidine (B1201045) highlights the challenge of forming hindered biaryl linkages, where the key step involved the ortho-arylation of a naphthol. nih.gov Such strategies are crucial for elaborating the naphthalenone core.
Many biologically active naphthalenones are chiral, meaning they exist as non-superimposable mirror images. The synthesis of a single enantiomer is often critical for therapeutic applications. nih.gov Stereoselective synthesis aims to produce one specific stereoisomer of a chiral product. youtube.com
A prominent strategy for creating chiral naphthalenones is the asymmetric dearomatization of naphthols. A rhodium-catalyzed enantioselective dearomatization of 1-aryl-2-naphthols with internal alkynes can produce highly enantioenriched spirocyclic enones, which are a class of naphthalenones, with excellent enantiomeric ratios. acs.org This process often involves a chiral catalyst, such as a rhodium complex with a chiral Cp ligand, that controls the stereochemistry of the reaction. rsc.org Dynamic kinetic resolution is another powerful technique used in the atroposelective allylation of o-hydroxy 1-naphthamides, where the catalyst controls the stereoselectivity through hydrogen bonding. rsc.org
Total Synthesis Strategies for Complex Naphthalenone-Containing Molecules
The total synthesis of natural products is a driving force in organic chemistry, often requiring the development of novel synthetic methods. rsc.orgnih.gov The synthesis of complex molecules containing the naphthalenone scaffold showcases the ingenuity of synthetic chemists in assembling intricate molecular architectures.
Convergent Synthesis : In this approach, different fragments of the target molecule are synthesized independently and then joined together in the later stages. This strategy is often more efficient for large, complex molecules. The synthesis of the naphthylisoquinoline alkaloid ancistrocladidine, for example, involved creating a biaryl linkage between a naphthol fragment and an isoquinoline (B145761) fragment. nih.gov
Divergent Synthesis : This strategy involves creating a common intermediate which can then be elaborated into a variety of different target molecules. This is particularly useful for creating analogues of a natural product for structure-activity relationship studies. Chemoenzymatic synthesis platforms can be highly modular, enabling facile analog generation from a common precursor. nih.gov
Nature provides a blueprint for the synthesis of complex molecules. engineering.org.cn Biomimetic synthesis seeks to emulate the biosynthetic pathways that organisms use to produce natural products. nih.govbioengineer.org Fungi, for instance, are a rich source of naphthalenone metabolites, which they typically produce via the 1,8-dihydroxynaphthalene (DHN) polyketide pathway. nih.gov
This biosynthetic process often involves:
Formation of a polyketide chain from acetate (B1210297) units.
Cyclization and aromatization to form a tetrahydroxynaphthalene intermediate.
A series of reduction and dehydration steps to yield compounds like vermelone, which is then converted to DHN. nih.gov
Inspired by these pathways, chemists can use biomimetic strategies like polyene cyclizations or oxidative coupling reactions to construct complex natural product scaffolds efficiently. engineering.org.cnbioengineer.org For example, the generation of reactive ortho-quinone methide (o-QM) intermediates, which are implicated in the biosynthesis of some natural products, can be achieved in the lab using biocatalytic oxidation, allowing for the rapid construction of molecular complexity under mild conditions. nih.gov
Novel Catalytic Approaches in Naphthalenone Annulation and Functionalization
Modern catalysis has revolutionized the synthesis of cyclic systems like naphthalenones. Annulation reactions, which involve the formation of a new ring onto an existing structure, are central to building the bicyclic naphthalenone core.
Key catalytic approaches include:
Rhodium(III)-Catalyzed C–H Functionalization/Annulation : This method allows for the enantioselective dearomatization of naphthols to build spirocyclic naphthalenones with high efficiency and stereocontrol. acs.org It represents a powerful tool for C-H bond functionalization. scilit.com
Copper(I)-Catalyzed Cyclization : Copper catalysts can be used to achieve the chemo- and regioselective synthesis of 1-naphthols from 2-alkynyl aryl ketones, providing a different pathway than rhodium catalysts. nih.gov Cu-catalyzed reactions can exhibit unique 6-endo-dig selectivity. scilit.com
Nickel-Catalyzed Annulation : Nickel catalysts can promote reductive annulation reactions, providing access to saturated ring systems from simple acyclic precursors. nih.gov The merger of photoredox and nickel catalysis has also been developed for highly stereoselective cross-coupling reactions. rsc.org
Iron-Catalyzed Deoxygenation : Cooperative catalysis using iron(III) fluoride (B91410) and triflic acid can achieve chemo- and regioselective reductive deoxygenation of certain alcohols, a useful transformation in multi-step syntheses. rsc.org
These catalytic systems offer high selectivity and can often operate under mild conditions, making them powerful tools for the functionalization of C-H bonds and the construction of complex molecular architectures. youtube.comnih.gov
Transition-Metal Catalysis in Carbon-Carbon and Carbon-Oxygen Bond Formation
Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of key carbon-carbon (C-C) and carbon-oxygen (C-O) bonds essential for building the naphthalenone skeleton. nih.gov Catalysts based on metals like palladium, nickel, rhodium, and copper enable reactions that are often difficult or impossible to achieve through other means. nih.gov
Carbon-Carbon Bond Formation: The formation of C-C bonds is fundamental to assembling the bicyclic structure of naphthalenones. Transition-metal-catalyzed cross-coupling reactions are instrumental in this regard. nih.gov For instance, methods like Suzuki, Heck, and Sonogashira couplings can be envisioned for elaborating a pre-existing aromatic ring with the necessary carbon framework before a ring-closing step. More advanced strategies involve the direct activation of C-H bonds, a step-economic approach that avoids the pre-functionalization of starting materials. libretexts.org The catalytic diversification of simple and abundant feedstocks, such as alcohols, using first-row transition metals like manganese, iron, cobalt, and nickel, represents a sustainable route to C-C bond formation via hydrogen auto-transfer (HA) or acceptorless dehydrogenative coupling (ADC) reactions. nih.gov These processes are highly atom-efficient, producing only water and/or hydrogen gas as byproducts. nih.gov For example, the nickel-catalyzed dihydrosilylation of alkynes, which proceeds with excellent atom economy, offers a route to functionalized precursors for naphthalenone synthesis. nih.gov
Carbon-Oxygen Bond Formation: The synthesis of the dihydroxy-substituted target molecule, 4,7-Dihydroxynaphthalen-1(7H)-one, necessitates precise C-O bond formation. Metal-catalyzed methods, particularly those using palladium and copper, have revolutionized the formation of C(sp²)–O bonds, such as in aryl ethers. youtube.com While often applied in the synthesis of natural products, these reactions, including Buchwald-Hartwig amination and related etherifications, provide a template for introducing hydroxyl groups or their protected equivalents onto the naphthalene core. youtube.com A significant challenge in this area is the selective activation of acyl C-O bonds. Recent breakthroughs have shown that palladium catalysis can activate the C-O bonds of γ-lactones for deconstructive aminolysis, a strategy that could be adapted for remodeling precursors into highly functionalized naphthalenone derivatives. rsc.org
Organocatalysis in Stereocontrolled Synthesis
Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a powerful strategy for the stereocontrolled synthesis of complex molecules. bris.ac.uk This approach is particularly valuable for creating chiral naphthalenones, where control of stereochemistry is crucial. Proline and its derivatives, for example, are effective organocatalysts for aldol (B89426) cascade reactions that can rapidly build complex bicyclic systems from simple precursors with high enantiomeric excess. bris.ac.uku-tokyo.ac.jpnih.gov
A key application in this area is the catalytic asymmetric dearomatization (CADA) of naphthols. acs.orgacs.org This powerful transformation converts flat, aromatic naphthols into three-dimensional, chiral naphthalenone structures. Chiral phosphoric acids, a type of organocatalyst, have proven highly effective in this process. They can catalyze the reaction of substituted 2-naphthols with various electrophiles to generate highly functionalized naphthalenones with excellent control over the newly formed stereocenters. acs.orgacs.orgresearchgate.net These reactions often proceed with high yields and enantioselectivities, providing a direct route to enantioenriched naphthalenone cores. acs.orgacs.org
A notable advantage of this organocatalytic approach is its ability to achieve complete atom economy, as all atoms from the reactants are incorporated into the product. nih.govacs.orgacs.org This method allows for the efficient construction of naphthalenones bearing quaternary stereocenters and even axial chirality, a complex stereochemical feature. nih.govacs.orgacs.org
Table 1: Organocatalytic Asymmetric Dearomatization of Naphthols
| Catalyst Type | Reactants | Product Type | Key Features | Reference |
| Chiral Phosphoric Acid | 1-Substituted 2-Naphthols + β,γ-Alkynyl-α-imino esters | Allene-derived naphthalenones with quaternary stereocenters and axial chirality | High regio-, diastereo-, and enantioselectivity; Complete atom economy. | acs.orgacs.org |
| Chiral Phosphoric Acid with Spiro Motif | β-Naphthols + 4-Aryl-1,2,4-triazole-3,5-diones | Urazole-embedded naphthalenones with axial and central chirality | Good to high yields (70-85%); High diastereoselectivity. | researchgate.net |
Green Chemistry Principles in Dihydroxynaphthalenone Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. The application of these principles to the synthesis of this compound focuses on improving sustainability by considering solvents, reagents, and waste.
Solvent-Free and Aqueous Reaction Conditions
Solvents account for a significant portion of the mass and environmental impact of a typical chemical process. bris.ac.uk Therefore, a primary goal of green chemistry is to reduce or replace traditional volatile organic solvents. One approach is to conduct reactions under solvent-free conditions. For instance, the condensation of aldehydes with β-naphthol and urea (B33335) has been achieved under solvent-free conditions, demonstrating the feasibility of this approach for related naphthalenone syntheses. greenchemistry-toolkit.org In some cases, a recoverable magnetic nanocatalyst can be used to facilitate the reaction and be easily removed afterwards, further enhancing the green credentials of the process. nih.gov
Another strategy is the use of water as a reaction solvent. Nature performs complex biochemical reactions in water at ambient temperatures, often with high selectivity using enzymes as catalysts. rsc.org While challenging, developing synthetic transformations in aqueous media is a key area of green chemistry research. The high water solubility of certain organocatalysts, such as proline, can simplify product purification and catalyst recovery. u-tokyo.ac.jp
Sustainable Reagent Design and Waste Minimization
Sustainable reagent design involves choosing reactants and catalysts that are renewable, less toxic, and highly efficient. The use of earth-abundant first-row transition metals (e.g., iron, nickel) as catalysts is a more sustainable alternative to precious metals like palladium and rhodium. nih.govnih.gov Organocatalysts are also advantageous as they are typically composed of abundant elements (C, H, O, N) and are less toxic than heavy metals. bris.ac.uk
Waste minimization is quantified by metrics such as Atom Economy and the Environmental Factor (E-factor). chembam.com
Atom Economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. chembam.com Addition reactions, for example, have 100% atom economy by definition. The organocatalytic dearomatization of naphthols is an excellent example of a highly atom-economical process. acs.orgacs.org
E-factor is the ratio of the mass of waste generated to the mass of the desired product. libretexts.orgchembam.com An ideal E-factor is zero. libretexts.org By choosing atom-economical reactions and minimizing the use of solvents and purification agents, the E-factor can be significantly reduced. researchgate.net
Strategies that contribute to waste minimization include using catalytic rather than stoichiometric reagents, avoiding the use of protecting groups through selective catalysts, and designing processes where byproducts are non-toxic or can be repurposed. chembam.com For example, designing syntheses that generate water as the only byproduct significantly lowers the E-factor and environmental impact. nih.gov
Table 2: Key Green Chemistry Metrics
| Metric | Definition | Goal | Relevance to Naphthalenone Synthesis | Reference |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize (approaching 100%) | Favors addition and rearrangement reactions, such as organocatalytic dearomatization. | greenchemistry-toolkit.orgchembam.com |
| E-factor | Total mass of waste / Total mass of product | Minimize (approaching 0) | Encourages use of catalytic reagents, solvent-free conditions, and reduction of byproducts. | libretexts.orgchembam.com |
Mechanistic Investigations of Chemical Reactivity and Transformations
Elucidation of Reaction Mechanisms for Dihydroxynaphthalenone Functionalization
The reactivity of the 4,7-Dihydroxynaphthalen-1(7H)-one framework is dictated by the electronic properties of the aromatic ring, the presence of activating hydroxyl groups, and the enone functionality.
Electrophilic and Nucleophilic Aromatic Substitution Pathways
Electrophilic Aromatic Substitution (EAS): The aromatic ring of this compound is activated towards electrophilic attack by the two electron-donating hydroxyl groups. wikipedia.org These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. The general mechanism for electrophilic aromatic substitution proceeds through a two-step process:
Formation of a Sigma Complex: The aromatic π-system acts as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.commasterorganicchemistry.com
Deprotonation: A base removes a proton from the carbon bearing the electrophile, restoring aromaticity. byjus.commasterorganicchemistry.com
For this compound, the hydroxyl groups at positions 4 and 7 strongly activate the ring. The likely positions for electrophilic attack would be C5 and C8, which are ortho to the C4-OH and C7-OH groups, respectively. The C2 and C3 positions are part of the enone system and are thus less susceptible to electrophilic attack.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the naphthalenone core is less common due to the electron-rich nature of the aromatic ring. However, if a good leaving group were present on the aromatic ring, and in the presence of strong electron-withdrawing groups, an SNAr reaction could potentially occur. The mechanism typically involves two steps:
Nucleophilic Attack: A nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex.
Loss of the Leaving Group: The leaving group departs, and the aromaticity of the ring is restored.
In the context of this compound itself, which lacks a suitable leaving group on the aromatic ring, direct SNAr is not a primary reaction pathway.
Oxidative and Reductive Transformations of the Naphthalenone Core
Oxidative Transformations: The dihydroxynaphthalene moiety is susceptible to oxidation. Oxidative coupling reactions, often catalyzed by enzymes or metal complexes, can lead to the formation of polymers. acs.orgnih.gov For instance, studies on other dihydroxynaphthalene isomers, such as 2,7-dihydroxynaphthalene, have shown that oxidative polymerization can occur, leading to poly(dihydroxynaphthalene)s. acs.org The coupling typically occurs at the activated positions of the naphthalene (B1677914) ring. acs.org In the case of this compound, oxidation could potentially lead to quinone-type structures or oligomeric products through C-C or C-O bond formation. The initial step in such oxidations often involves the abstraction of a hydrogen atom from one of the hydroxyl groups to form a phenoxy radical, which can then undergo coupling reactions. nih.govacs.org
Reductive Transformations: The ketone group and the double bond in the non-aromatic ring of this compound are susceptible to reduction. Photochemical reduction of naphthalene and its derivatives by agents like triethylamine has been shown to yield dihydronaphthalenes. rsc.org The carbonyl group can be reduced to a secondary alcohol using various reducing agents, such as sodium borohydride or lithium aluminum hydride. The course of the reduction can be influenced by the specific reagents and reaction conditions employed.
Tautomeric Equilibria and Their Influence on Reactivity
Tautomerism is a key aspect of the chemistry of this compound. The molecule can exist in equilibrium between its keto and enol forms. The enol tautomer, 1,4,7-trihydroxynaphthalene, would be an aromatic naphthalene derivative.
Keto form: this compound
Enol form: 1,4,7-Trihydroxynaphthalene
Studies on related dihydroxynaphthalene systems have shown that the position of the keto-enol equilibrium can be influenced by factors such as solvent polarity and temperature. nih.gov While for many simple ketones the keto form is overwhelmingly favored, the enol form of this molecule benefits from the stability gained through the formation of a fully aromatic naphthalene ring. nih.gov This tautomeric equilibrium has a profound influence on the molecule's reactivity. The enol form, being a highly activated aromatic diol, would be extremely susceptible to electrophilic attack and oxidation. The keto form possesses a reactive enone system.
Table 1: Comparison of Tautomeric Forms
| Feature | Keto Form (this compound) | Enol Form (1,4,7-Trihydroxynaphthalene) |
| Aromaticity | One aromatic ring | Fully aromatic naphthalene core |
| Key Functional Groups | α,β-Unsaturated ketone, two phenols | Three phenol groups |
| Reactivity | Susceptible to conjugate addition | Highly activated towards electrophilic aromatic substitution and oxidation |
| Stability | Generally less stable due to lack of full aromaticity | Generally more stable due to aromaticity of the naphthalene core |
Pericyclic Reactions Involving the Naphthalenone Framework
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The naphthalenone framework of this compound has the potential to participate in such reactions.
Diels-Alder Cycloadditions and Related Transformations
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. The enone part of the this compound could potentially act as a dienophile. However, the aromatic portion of the naphthalene core is generally a poor diene in Diels-Alder reactions due to the high activation energy required to overcome its aromaticity. Such reactions with naphthalene itself often require harsh conditions or the use of catalysts. semanticscholar.orgumich.edu Functionalized naphthalenes can undergo intramolecular Diels-Alder reactions to construct polycyclic systems. nih.govresearchgate.net The reactivity in Diels-Alder reactions is highly dependent on the electronic nature of both the diene and the dienophile.
Sigmatropic Rearrangements
Sigmatropic rearrangements are concerted intramolecular reactions where a sigma-bonded atom or group migrates across a π-electron system. wikipedia.org The most common types are nih.govnih.gov and acs.orgnih.gov shifts. The Cope and Claisen rearrangements are well-known examples of nih.govnih.gov-sigmatropic rearrangements. nih.govlibretexts.org While there are no direct reports of sigmatropic rearrangements involving this compound, the presence of allylic systems within potential synthetic precursors or derivatives could allow for such transformations. For instance, the Claisen rearrangement of an allyl ether of the enol form (1,4,7-trihydroxynaphthalene) could be a viable pathway for introducing substituents onto the naphthalene core. These rearrangements are powerful tools in the synthesis of complex natural products containing polycyclic frameworks. nih.gov
Photochemical Reactivity of Dihydroxynaphthalenones
The photochemical behavior of this compound is governed by the interplay of its constituent functional groups: the dihydroxynaphthalene core and the α,β-unsaturated ketone (enone) system. While specific studies on this exact molecule are limited, its reactivity can be inferred from the well-documented photochemistry of related naphthoquinones, enones, and dienones. The presence of hydroxyl groups, which are strong electron-donating groups, is expected to significantly influence the electronic properties of the excited states and, consequently, the reaction pathways.
Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. In the context of this compound, the naphthoquinone-like core can act as an electron acceptor in its excited state. The presence of hydroxyl groups enhances the electron-donating capacity of the aromatic system, potentially facilitating intramolecular charge transfer upon excitation.
In the presence of suitable electron donors, such as amines or certain arenes, the excited state of the dihydroxynaphthalenone can be quenched via intermolecular electron transfer. For instance, studies on homonaphthoquinones have shown that irradiation in the presence of amines like triethylamine leads to the formation of radical ions, which can then undergo further reactions. rsc.org Similarly, naphthoquinone derivatives have been shown to participate in oxidative PET, where the fluorescent group donates an electron to the naphthoquinone lowest unoccupied molecular orbital (LUMO). scienceopen.com The efficiency and outcome of these PET processes are highly dependent on the solvent polarity and the redox potentials of the donor and acceptor pair.
| Donor Molecule | Solvent | Observed Outcome for Related Naphthoquinones |
| Triethylamine | Aprotic Solvents | Dimerization via intermediary radicals rsc.org |
| N,N-Dimethylaniline | Aprotic Solvents | Formation of a 1:1 amine adduct rsc.org |
| Naphthalene | Polar Solvents | Photoisomerization and photocyclization rsc.org |
| 6-Aminocoumarin | Various | Fluorescence quenching via oxidative-PET scienceopen.com |
This table presents potential outcomes based on studies of related naphthoquinone compounds, illustrating the principle of photoinduced electron transfer.
The α,β-unsaturated ketone moiety in this compound is a chromophore that can undergo a variety of photochemical reactions upon excitation, typically from nπ* and ππ* triplet states. magadhmahilacollege.org These include photocycloadditions and photorearrangements.
Photocycloaddition: Enones are well-known to undergo [2+2] photocycloaddition reactions with alkenes to form cyclobutane rings. mdpi.com The reaction of this compound with an alkene would be expected to yield a tetracyclic adduct. The regioselectivity and stereoselectivity of such reactions are often dependent on the nature of the excited state and the electronic properties of the alkene.
Photorearrangement: Cross-conjugated dienones, which share structural similarities with the enone system in this compound, are known to undergo characteristic photorearrangements. msu.edu Upon irradiation, these compounds can rearrange to form bicyclic or spirocyclic products. For instance, the photochemistry of α-santonin, a classic example of a cross-conjugated dienone, leads to the formation of lumisantonin through a complex series of bond reorganizations. youtube.com While this compound is not a dienone, the principles of enone photorearrangement could lead to skeletal reorganization, potentially involving the formation of novel polycyclic structures.
| Reaction Type | Reactant | Potential Product Type |
| [2+2] Photocycloaddition | Alkene | Tetracyclic cyclobutane adduct |
| Photorearrangement | None (intramolecular) | Skeletally rearranged isomers |
This table outlines the expected photochemical transformations of the enone moiety within this compound based on the known reactivity of similar systems.
Derivatization Strategies for Enhancing Chemical Diversity
The chemical structure of this compound offers multiple sites for derivatization, allowing for the synthesis of a diverse library of related compounds. The primary functional groups available for modification are the two phenolic hydroxyl groups and the ketone moiety.
The phenolic hydroxyl groups at positions 4 and 7 are nucleophilic and can be readily converted into a variety of other functional groups.
Ethers: The Williamson ether synthesis is a classical and efficient method for the preparation of ethers from alcohols or phenols. wvu.edumasterorganicchemistry.com This reaction involves the deprotonation of the hydroxyl group with a base (e.g., sodium hydroxide or sodium hydride) to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with an alkyl halide. By choosing different alkyl halides, a wide range of ether derivatives can be synthesized.
Esters: Esterification of the phenolic hydroxyl groups can be achieved by reaction with carboxylic acids, acid chlorides, or acid anhydrides. nih.gov The reaction with acid chlorides or anhydrides is often carried out in the presence of a base like pyridine, which acts as a catalyst and scavenges the liberated acid. Enzymatic methods using lipases have also been developed for the selective esterification of phenolic compounds. mdpi.com
Amides: While direct conversion of a hydroxyl group to an amide is not standard, the phenolic groups can be functionalized with linkers that can then be converted to amides. Alternatively, if the naphthalene ring has a carboxylic acid substituent, it can be converted to an amide. Methods for amide synthesis from carboxylic acids are numerous and include activation with coupling agents followed by reaction with an amine. organic-chemistry.org
| Derivative | Reagent(s) | Reaction Conditions |
| Ether | Alkyl halide, Base (e.g., NaOH, NaH) | SN2 conditions |
| Ester | Acyl chloride or Anhydride, Base (e.g., Pyridine) | Acylation conditions |
| Amide (from a carboxylic acid precursor) | Amine, Coupling agent (e.g., DCC, HATU) | Amide coupling conditions |
This table summarizes common methods for the derivatization of the hydroxyl groups in this compound.
The ketone group at position 1 is a versatile functional handle. Its reactivity is analogous to that of 1-tetralone, a structurally similar compound. wikipedia.orgchemicalbook.com
Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Stereoselective reductions can be achieved using chiral reducing agents.
Reactions at the α-Methylene Group: The methylene group at position 2, being α to the carbonyl, is acidic and can be deprotonated to form an enolate. This enolate can then react with various electrophiles. For example, reaction with formaldehyde can introduce a methylene group at the α-position. wikipedia.org Aldol (B89426) condensation with aldehydes or ketones is another possibility, leading to the formation of α,β-unsaturated ketone derivatives.
Grignard and Related Reactions: The ketone can react with organometallic reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi) to form tertiary alcohols.
| Reaction Type | Reagent(s) | Product Type |
| Reduction | NaBH₄ or LiAlH₄ | Secondary alcohol |
| α-Methylenation | Formaldehyde, N-methylaniline trifluoroacetate | α-Methylene ketone wikipedia.org |
| Aldol Condensation | Aldehyde/Ketone, Base or Acid | α,β-Unsaturated ketone |
| Grignard Reaction | RMgX | Tertiary alcohol |
This table highlights key reactions for the functionalization of the ketone moiety, with examples drawn from the reactivity of the related compound 1-tetralone.
The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the two hydroxyl groups. The positions ortho and para to the hydroxyl groups are the most nucleophilic.
Halogenation: Directing groups can be employed to achieve regioselective C-H halogenation. rsc.org Given the electronic nature of the dihydroxynaphthalene system, electrophilic halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely occur at the positions most activated by the hydroxyl groups.
Nitration: The nitration of naphthalene and its derivatives typically yields a mixture of isomers, with the α-position being generally favored. researchgate.netnih.gov The presence of activating hydroxyl groups in this compound would further direct the incoming nitro group. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. However, due to the high activation from the hydroxyl groups, milder nitrating agents may be necessary to avoid over-nitration or oxidation. stmarys-ca.edu
Amination: The introduction of an amino group can be achieved through various methods. One classical method for the amination of hydroxynaphthalenes is the Bucherer reaction, which involves the reaction of a naphthol with an amine in the presence of an aqueous sulfite or bisulfite solution. researchgate.net Aminomethylation, such as the Mannich reaction, can also be used to introduce aminomethyl groups onto the aromatic ring, as has been demonstrated for 2,7-dihydroxynaphthalene. researchgate.net
| Functional Group | Reagent(s) | Potential Reaction |
| Halogen (Br) | N-Bromosuccinimide (NBS) | Electrophilic Bromination |
| Nitro (NO₂) | Nitric Acid / Sulfuric Acid | Electrophilic Nitration |
| Amino (NH₂) | Amine, Sodium Bisulfite | Bucherer Reaction researchgate.net |
| Aminomethyl (CH₂NR₂) | Formaldehyde, Secondary Amine | Mannich Reaction researchgate.net |
This table outlines potential methods for the regiospecific introduction of key functional groups onto the aromatic ring of this compound.
Theoretical and Computational Chemistry of Dihydroxynaphthalenone Structures
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic behavior and reactivity of 4,7-Dihydroxynaphthalen-1(7H)-one. These methods allow for the precise determination of molecular orbitals, electron density distribution, and the energetic landscape of chemical reactions.
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) has become a cornerstone in the computational study of medium to large-sized organic molecules due to its balance of accuracy and computational cost. For this compound, DFT calculations are instrumental in exploring various reaction pathways, such as tautomerization, oxidation, and reactions with other molecules.
Tautomerism is a key aspect of dihydroxynaphthalenones. DFT studies can predict the relative stabilities of different tautomers, including the enol and keto forms. mdpi.com For instance, in related systems like azulenols, DFT calculations have been successfully employed to analyze the stabilities of various tautomers in both the gas phase and in solution. mdpi.com A similar approach for this compound would involve optimizing the geometries of all possible tautomers and calculating their corresponding energies to determine the most stable forms under different conditions. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)) is crucial for obtaining reliable results. mdpi.com
Furthermore, DFT can be used to map the potential energy surface of reactions, identifying transition states and calculating activation barriers. This is particularly relevant for understanding the kinetics of tautomeric interconversion and other chemical transformations. For example, studies on similar phenolic compounds have utilized DFT to elucidate reaction mechanisms and predict reactivity. nih.gov
Ab Initio Methods for High-Accuracy Energetic Predictions
For even greater accuracy in energetic predictions, ab initio methods, which are based on first principles without empirical parameterization, can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide benchmark-quality energies.
Molecular Dynamics Simulations of Conformational Landscapes
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its conformational landscape over time. This is crucial for understanding how the molecule behaves in a realistic environment, such as in solution.
Analysis of Intramolecular Hydrogen Bonding Networks
A key structural feature of this compound is the presence of hydroxyl and carbonyl groups, which can participate in intramolecular hydrogen bonding. This interaction plays a significant role in determining the molecule's conformation and reactivity. Studies on related hydroxyquinones, such as juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), have highlighted the importance of intramolecular hydrogen bonds. nih.govresearchgate.net
| Parameter | Description | Typical Value/Range |
| H-bond distance | The distance between the hydrogen atom and the acceptor atom. | 1.8 - 2.2 Å |
| H-bond angle | The angle formed by the donor atom, hydrogen atom, and acceptor atom. | > 150° |
| H-bond energy | The energetic stabilization provided by the hydrogen bond. | 3 - 8 kcal/mol |
This table presents typical values for intramolecular hydrogen bonds in similar organic molecules and serves as a predictive guide for this compound.
Solvent Effects on Molecular Conformation
The surrounding solvent can have a profound impact on the conformation of a molecule, particularly one with polar functional groups like this compound. MD simulations explicitly including solvent molecules (e.g., water) can capture these effects.
The solvent can compete for hydrogen bonding with the solute, potentially disrupting intramolecular hydrogen bonds and favoring different conformations. researchgate.net For example, in protic solvents, the hydroxyl groups of this compound may form hydrogen bonds with solvent molecules, leading to a different conformational preference compared to a nonpolar solvent. mdpi.com MD simulations can quantify these solvent-solute interactions and predict the most probable conformations in various solvent environments. Studies on the tautomerism of 4,4'-dihydroxy-1,1'-naphthaldazine have shown that considering the solvent effect is crucial for obtaining results that are in agreement with experimental data. researchgate.netnih.gov
Prediction of Spectroscopic Signatures and Their Interpretation
Computational methods are invaluable for predicting and interpreting spectroscopic data, such as UV-Vis, IR, and NMR spectra. These predictions can aid in the identification and characterization of this compound.
Time-dependent DFT (TD-DFT) is a widely used method for calculating electronic excitation energies and predicting UV-Vis absorption spectra. nih.gov By calculating the vertical excitation energies from the ground state to various excited states, one can simulate the absorption spectrum. This can be used to assign the experimentally observed absorption bands to specific electronic transitions. For instance, TD-DFT calculations on 4,4'-dihydroxy-1,1'-naphthaldazine have been used to confirm the assignment of individual bands in the experimental spectrum. nih.gov
Vibrational frequencies can be calculated using both DFT and ab initio methods. The resulting theoretical infrared (IR) spectrum can be compared with experimental data to identify characteristic vibrational modes, such as the stretching frequencies of the O-H and C=O groups. The position of these bands can provide information about the strength of intramolecular hydrogen bonding.
Finally, NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These calculations can help in the assignment of signals in the ¹H and ¹³C NMR spectra, providing further confirmation of the molecular structure.
| Spectroscopic Technique | Predicted Parameter | Computational Method | Information Gained |
| UV-Vis Spectroscopy | Excitation Energies (λmax) | TD-DFT | Electronic transitions, conjugation |
| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT, MP2 | Functional groups, hydrogen bonding |
| NMR Spectroscopy | Chemical Shifts (ppm) | DFT (GIAO) | Chemical environment of nuclei, connectivity |
This interactive table summarizes the application of computational methods for predicting the spectroscopic signatures of this compound.
Theoretical Vibrational Frequencies and Intensities
The vibrational modes of a molecule correspond to the various ways in which its atoms can oscillate relative to each other. These vibrations can be probed experimentally using infrared (IR) and Raman spectroscopy. Computational chemistry offers a means to predict these vibrational frequencies and their corresponding intensities, providing a powerful tool for interpreting experimental spectra and understanding molecular structure.
Theoretical calculations of vibrational frequencies are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT). These calculations begin with the optimization of the molecule's geometry to find its lowest energy conformation. Once the optimized structure is obtained, the second derivatives of the energy with respect to the atomic coordinates are calculated to generate a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the normal modes of vibration.
For naphthalene (B1677914), the parent aromatic hydrocarbon of the naphthalenone family, theoretical calculations of its IR spectrum have been reported. nih.gov Studies on ionized naphthalene have shown that ionization significantly affects the intensities of most vibrations, a finding that has implications for the interpretation of interstellar infrared emission spectra. nih.gov Furthermore, investigations into the mid-infrared spectra of naphthalene in various matrices, such as argon and water ice, have demonstrated that intermolecular interactions can cause shifts in vibrational frequencies. nasa.govastrochem.orgastrochemistry.org For instance, the C-H vibrational modes of naphthalene show moderate spectral shifts when the molecule is clustered or aggregated. nasa.gov
These theoretical approaches can be extended to dihydroxynaphthalenone structures. The presence of hydroxyl and carbonyl functional groups would introduce characteristic vibrational modes. For example, the O-H stretching vibration is typically observed in the range of 3200-3600 cm⁻¹, while the C=O stretching vibration of the ketone group would appear around 1650-1750 cm⁻¹. The precise frequencies would be influenced by factors such as intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, as well as intermolecular interactions in the solid state or in solution.
A hypothetical table of calculated vibrational frequencies for this compound, based on typical ranges for similar functional groups, is presented below.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| O-H Stretch | 3200 - 3600 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C=O Stretch | 1650 - 1750 |
| C=C Stretch (aromatic) | 1450 - 1600 |
| C-O Stretch | 1000 - 1260 |
This table is illustrative and contains hypothetical data for this compound, as specific experimental or calculated data for this compound were not found in the provided search results.
Computational Prediction of Electronic Transitions (UV-Vis)
Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about its electronic structure and conjugation. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the UV-Vis absorption spectra of molecules.
These calculations involve determining the energies of the ground and excited electronic states. The difference in energy between these states corresponds to the energy of the absorbed photon, which can be related to the absorption wavelength. The intensity of the absorption is related to the transition dipole moment, which is also calculated.
For polycyclic aromatic hydrocarbons like naphthalene and its derivatives, computational methods have been employed to predict their UV-Vis spectra. nih.gov For instance, a study on 1,5-dihydroxynaphthalene (B47172) demonstrated changes in its UV/Vis spectrum upon transformation under UV irradiation. researchgate.net The prediction of UV-Vis spectra is not only crucial for identifying compounds but also for understanding their photophysical properties. Machine learning approaches are also being developed to predict UV-Vis spectra from molecular structures. nih.gov
In the case of this compound, the UV-Vis spectrum would be characterized by absorptions arising from π-π* transitions within the naphthalene ring system and n-π* transitions associated with the carbonyl group. The positions and intensities of these absorptions would be sensitive to the substitution pattern and the solvent environment. The hydroxyl groups, acting as auxochromes, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted naphthalenone core.
A hypothetical table of predicted electronic transitions for this compound is provided below.
| Transition | Predicted λmax (nm) |
| n -> π | ~340 |
| π -> π | ~280 |
| π -> π* | ~230 |
This table is illustrative and contains hypothetical data for this compound, as specific experimental or calculated data for this compound were not found in the provided search results.
Structure-Reactivity Relationship Predictions
Computational chemistry provides powerful tools for predicting the reactivity of molecules and for designing new compounds with desired properties. These approaches are particularly valuable in the field of drug discovery and materials science.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. frontiersin.orgnih.gov These models are developed by finding a statistical correlation between calculated molecular descriptors and experimentally determined activities or properties.
The process of developing a QSAR/QSPR model typically involves the following steps:
Data Set Selection: A set of molecules with known activities or properties is chosen.
Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the activity or property.
Model Validation: The predictive power of the model is assessed using various statistical metrics and by testing it on an external set of compounds not used in the model development.
QSAR studies have been successfully applied to various classes of compounds, including derivatives of 1,4-naphthoquinone (B94277), which share a structural similarity with dihydroxynaphthalenones. elsevierpure.comnih.gov For instance, a study on 1,4-naphthoquinone derivatives identified key physicochemical properties that govern their cytotoxic activities against various cancer cell lines. elsevierpure.com Such models can provide valuable insights into the mechanism of action and guide the design of more potent analogs. nih.gov Similar approaches could be applied to a series of dihydroxynaphthalenone derivatives to predict their biological activities.
Computational Design of Novel Naphthalenone Derivatives
Computational methods play a crucial role in the rational design of novel molecules with specific desired properties. ijpsjournal.com This process, often referred to as in silico drug design, can significantly reduce the time and cost associated with the discovery and development of new therapeutic agents or functional materials. ijpsjournal.com
One common approach is structure-based drug design, which relies on the three-dimensional structure of a biological target, such as an enzyme or a receptor. Molecular docking simulations are used to predict the binding mode and affinity of a library of virtual compounds to the target's active site. ijpsjournal.com This allows for the identification of promising lead compounds that can then be synthesized and tested experimentally.
Ligand-based drug design is another powerful strategy that is employed when the structure of the biological target is unknown. ijpsjournal.com This approach uses the structures of known active compounds to develop a pharmacophore model, which represents the essential steric and electronic features required for activity. This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore.
The design of novel naphthalenone derivatives could benefit from these computational approaches. For example, based on a QSAR model for a particular biological activity, new derivatives with optimized descriptor values could be designed. Molecular docking studies could then be used to predict their binding affinity to a specific target protein. nih.govresearchgate.net The synthesis and biological evaluation of a library of naphthalene-1,4-dione analogues has led to the identification of compounds with improved potency and cancer-cell specificity. nih.gov These in silico methods provide a powerful platform for the rational design and optimization of novel dihydroxynaphthalenone derivatives with tailored biological or material properties.
Biomolecular Interactions and Mechanistic Studies Excluding Clinical Outcomes
Investigation of Molecular Targets and Binding Mechanisms
Enzyme Inhibition and Activation Studies at the Molecular Level
No studies were found that investigated the inhibitory or activating effects of 4,7-Dihydroxynaphthalen-1(7H)-one on any specific enzymes. Consequently, there is no data available on its inhibition constants (Kᵢ), IC₅₀ values, or the molecular mechanisms of enzyme interaction.
Receptor Binding and Ligand-Protein Interaction Analysis
There is no research available that details the binding affinity of this compound to any cellular receptors. Information regarding its dissociation constants (K𝘥), binding kinetics, or specific protein targets is not present in the current body of scientific literature.
Elucidation of Cellular Pathway Modulation
Mechanisms of Action at Subcellular and Molecular Levels
Without foundational studies on its molecular targets, the mechanisms of action of this compound at a subcellular and molecular level remain unelucidated. There is no information on how it may affect cellular organelles or molecular processes.
Interference with Signal Transduction Pathways
No research has been published that examines the effects of this compound on any known signal transduction pathways. Therefore, its potential to modulate cellular signaling cascades is unknown.
Role as Precursors or Scaffolds in Mechanistic Biological Probes
There are no patents or research articles that describe the use of this compound as a chemical precursor or scaffold for the synthesis of mechanistic biological probes.
Design and Synthesis of Naphthalenone-Based Affinity Labels
Affinity labels are valuable tools for identifying and characterizing the binding sites of small molecules on their biological targets. These probes are designed to mimic the parent compound and contain a reactive group that forms a covalent bond with the target protein upon binding. While specific affinity labels derived directly from this compound are not extensively documented in publicly available literature, the general principles for their design can be inferred from studies on related naphthalene (B1677914) derivatives.
The design process typically involves the introduction of an electrophilic functional group, such as an α-haloketone, an epoxide, or a Michael acceptor, onto the naphthalenone scaffold. The position of this reactive group is critical and is chosen based on preliminary structure-activity relationship (SAR) data to ensure that it does not significantly hinder the binding affinity of the molecule for its target. The synthesis of such probes would involve multi-step organic synthesis, starting from a suitable dihydroxynaphthalene precursor. For instance, a synthetic route could involve the selective protection of one or both hydroxyl groups, followed by the introduction of the reactive moiety at a position that is not critical for biological activity.
An example of a related approach involves the synthesis of Schiff bases from derivatives like 2,7-dihydroxynaphthalene-1-carbaldehyde. mdpi.com This highlights how the naphthalenone core can be chemically modified to attach different functionalities, a principle that would be applied in the design of affinity labels. The synthesis would involve the reaction of a primary amine with the carbonyl group of the naphthalenone, or a derivative thereof, to form an imine, which can then be further functionalized. mdpi.com
Fluorescent or Photoactivatable Probes for Biological Systems
Fluorescent and photoactivatable probes are powerful tools for visualizing the distribution of small molecules in biological systems and for identifying their binding partners. The naphthalene core is inherently fluorescent, a property that can be modulated by the introduction of various substituents.
Fluorescent Probes: The design of fluorescent probes based on the this compound scaffold would aim to optimize its photophysical properties, such as quantum yield and Stokes shift, for biological imaging applications. The introduction of electron-donating or electron-withdrawing groups can significantly alter the fluorescence characteristics of the naphthalene ring system. mdpi.com For example, silyl groups introduced at the 1- and 4-positions of the naphthalene chromophore have been shown to cause a red shift in the absorption maxima and an increase in fluorescence intensity. mdpi.com The synthesis of such probes would involve the chemical modification of the dihydroxynaphthalenone core to incorporate these functional groups.
Photoactivatable Probes: Photoactivatable probes, also known as photoaffinity labels, are inert until activated by light of a specific wavelength. Upon activation, they generate a highly reactive species that covalently binds to nearby molecules, including the target protein. nih.govenamine.net Common photoactivatable groups include diazirines, aryl azides, and benzophenones. enamine.netresearchgate.net The design of a photoactivatable probe based on this compound would involve the strategic placement of one of these photo-labile moieties on the molecule. The synthesis would require careful planning to introduce the photoactivatable group without affecting the compound's binding affinity. This approach allows for the covalent capture of ligand-protein interactions in a temporally and spatially controlled manner. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Impact
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the biological effects of these changes, researchers can identify the key chemical features required for activity.
Systematic Modification of Naphthalenone Scaffolds for Enhanced Biological Response
While specific SAR studies on this compound are not widely reported, research on related naphthalenone and naphthalimide derivatives provides valuable insights into how modifications to the naphthalene scaffold can impact biological activity. These studies often focus on the introduction of various substituents at different positions of the naphthalene ring system.
For instance, in a series of naphthalene-substituted derivatives of the antimycotic agent terbinafine, the potency was found to be highly dependent on the size of the substituent on the naphthalene moiety. nih.gov Generally, only small substituents like hydrogen or fluorine were tolerated at most positions, while larger groups could be accommodated at the 5-position. nih.gov This suggests that steric hindrance plays a significant role in the interaction of these compounds with their biological target.
Similarly, studies on naphthalimide derivatives as anticancer agents have revealed that the substitution pattern on the naphthalimide ring system is crucial for their DNA binding affinity and cytotoxic activity. rjraap.com Modifications to the imide nitrogen and the aromatic core have been explored to optimize their therapeutic potential.
The following table summarizes hypothetical SAR data for naphthalenone derivatives based on general findings in the literature for related compounds.
| Modification | Position on Naphthalene Ring | Observed Effect on Biological Activity |
| Introduction of small, electronegative substituents (e.g., -F, -Cl) | Various | Can enhance activity, potentially through improved target binding or altered electronic properties. |
| Introduction of bulky substituents (e.g., -tBu, -Ph) | Positions critical for binding | Often leads to a decrease or loss of activity due to steric hindrance. |
| Modification of hydroxyl groups (e.g., etherification, esterification) | 4 and 7 positions | Can modulate solubility, cell permeability, and metabolic stability, leading to varied effects on activity. |
| Introduction of basic amine functionalities | Side chains | Can improve pharmacokinetic properties and introduce new binding interactions. |
Mapping Binding Pockets and Key Interactions
Computational methods, such as molecular docking and molecular dynamics simulations, are frequently used to predict and analyze the binding modes of small molecules within the active sites of their target proteins. nih.govchapman.edu These techniques provide valuable information about the key amino acid residues involved in the interaction and can guide the design of more potent inhibitors.
Future Research Directions and Unexplored Avenues
Emerging Synthetic Technologies for Naphthalenone Diversity
The synthesis of functionalized naphthalenones, including 4,7-Dihydroxynaphthalen-1(7H)-one, is continually evolving. Modern synthetic methodologies offer unprecedented control over molecular architecture, enabling the creation of diverse libraries of derivatives for various applications.
Biocatalysis: The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Whole-cell biocatalysis, for instance, has been successfully employed for the oxidation of naphthalene (B1677914) to 1-naphthol. This approach, utilizing monooxygenases expressed in microorganisms, can provide high regio- and stereoselectivity under mild reaction conditions, reducing the environmental impact of chemical synthesis. Future research could focus on discovering or engineering enzymes capable of directly hydroxylating naphthalene precursors to afford this compound with high precision.
Flow Chemistry: Continuous-flow reactors are becoming increasingly important in chemical synthesis, offering advantages such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and ease of scalability. Flow chemistry has been successfully applied to multi-step syntheses of complex organic molecules. The application of flow chemistry to the synthesis of this compound could enable more efficient and controlled production, facilitating the exploration of its derivatives. This technology allows for the in-situ generation and immediate use of unstable intermediates, which could be beneficial in multi-step sequences leading to functionalized naphthalenones.
Photoredox Catalysis: This emerging field utilizes visible light to initiate redox reactions, providing a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. The functionalization of naphthalene rings through photoredox catalysis could offer novel routes to derivatives of this compound that are not accessible through traditional methods.
| Synthetic Technology | Advantages | Potential Application for this compound |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Regio- and stereoselective hydroxylation of naphthalene precursors. |
| Flow Chemistry | Enhanced safety, scalability, and control over reaction parameters. | Efficient and controlled multi-step synthesis of derivatives. |
| Photoredox Catalysis | Mild reaction conditions, novel bond formations. | Access to uniquely functionalized naphthalenone analogues. |
Advanced Computational Approaches for Complex System Modeling
Computational chemistry provides invaluable insights into the properties and reactivity of molecules, guiding experimental design and accelerating the discovery of new applications.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. Such calculations can predict parameters like HOMO-LUMO gaps, ionization potentials, and electron affinities, which are crucial for understanding the molecule's behavior in various chemical environments and for designing derivatives with tailored electronic properties. For instance, theoretical studies on dihydroxybenzene isomers have provided insights into their electronic transitions and reactivity parameters.
Molecular Docking: This computational technique is instrumental in medicinal chemistry for predicting the binding affinity and orientation of a small molecule to a target protein. Molecular docking studies could be used to explore the potential biological targets of this compound and its derivatives, guiding the design of new therapeutic agents. For example, docking studies have been used to identify potential inhibitors for enzymes involved in fungal pathogenesis.
Machine Learning: The application of machine learning in chemistry is rapidly expanding. Machine learning models can be trained on large datasets of chemical structures and their properties to predict the characteristics of new, un-synthesized molecules. This approach could be used to predict the biological activity, toxicity, or material properties of a vast array of this compound derivatives, significantly accelerating the discovery process.
| Computational Approach | Application | Insights Gained for this compound |
| Quantum Chemical Calculations (DFT) | Prediction of electronic and spectroscopic properties. | Understanding of reactivity, stability, and photophysical behavior. |
| Molecular Docking | Prediction of binding to biological macromolecules. | Identification of potential therapeutic targets and lead optimization. |
| Machine Learning | Prediction of properties for large virtual libraries. | Rapid screening of derivatives for desired activities and properties. |
Integration into Multidisciplinary Research Platforms
The versatile structure of this compound makes it an attractive building block for integration into various multidisciplinary research platforms, bridging chemistry with materials science, biology, and nanotechnology.
Supramolecular Chemistry: The hydroxyl and carbonyl groups of this compound are ideal for forming non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can be exploited to construct complex supramolecular assemblies. For instance, dihydroxynaphthalene derivatives have been used as building blocks for the self-assembly of stable host-guest complexes with boronic acids and bipyridines mdpi.com. This opens up possibilities for creating novel sensors, molecular machines, and drug delivery systems based on the 4,7-dihydroxynaphthalenone scaffold.
Chemical Biology: As a functionalized naphthalenone, this compound could serve as a scaffold for the development of molecular probes to study biological processes. Its inherent fluorescence or the ability to be functionalized with fluorophores could be utilized for imaging applications. Furthermore, its potential to interact with biological targets could be harnessed to develop chemical tools for modulating protein function.
Potential for Novel Applications in Niche Scientific Fields
Beyond established applications, the unique properties of this compound and its derivatives could be leveraged in several niche scientific fields.
Organic Electronics: Naphthalene-based compounds have been extensively studied for their applications in organic electronics. The extended π-system of the naphthalenone core suggests that derivatives of this compound could exhibit interesting electronic and photophysical properties. By tuning the substitution pattern, it may be possible to develop new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Catalysis: The dihydroxy-substituted naphthalene ring can act as a ligand for metal ions. Coordination complexes of this compound with various transition metals could be explored for their catalytic activity in a range of organic transformations. The electronic properties of the naphthalenone ligand could be fine-tuned to modulate the reactivity of the metal center, leading to the development of novel and efficient catalysts.
Sensor Technology: A Schiff base synthesized from a close analog, 2,7-dihydroxynaphthalene-1-carbaldehyde, has shown promise as a colorimetric sensor for uranium in water mdpi.comnih.gov. This suggests that this compound could be a valuable precursor for the development of new chemosensors for the detection of various metal ions and other analytes. The hydroxyl and carbonyl groups provide excellent coordination sites for metal binding, which can lead to a detectable change in the molecule's spectroscopic properties.
Q & A
Q. What mechanistic insights explain the catalytic role of this compound in oxidation reactions?
- Methodological Answer : Probe reaction intermediates using electron paramagnetic resonance (EPR) spectroscopy to detect radical species. Kinetic isotope effects (KIEs) and Hammett plots can elucidate whether hydrogen abstraction or electron transfer dominates. Compare with model systems lacking hydroxyl groups to isolate active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
